molecular formula C24H21N3O5S B2665273 Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-03-0

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2665273
CAS No.: 851947-03-0
M. Wt: 463.51
InChI Key: WVDAYORLTPZNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrimidothienopyridazine . Pyrimidothienopyridazine derivatives have been synthesized and evaluated for their antimicrobial activity against representative Gram-positive bacteria, Gram-negative bacteria, and fungi .


Synthesis Analysis

The synthesis of similar compounds involves a versatile method . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis and various spectroscopic methods .


Molecular Structure Analysis

The pyridazine ring, a component of this compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .


Chemical Reactions Analysis

Pyridazine and its fused heterocyclic derivatives have received much attention due to their reactions, synthetic, and effective biological importance . They have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .


Physical and Chemical Properties Analysis

The pyridazine ring, a component of this compound, is endowed with unique physicochemical properties . It has weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and its derivatives are primarily studied in the field of organic synthesis. These compounds are involved in various chemical reactions, forming a range of complex molecules. For instance, 3-(p-Ethoxybenzoyl)acrylic acid reacts with 3-methyl-1-phenyl-2-pyrazolin-5-one to yield addition compounds, which further react with hydrazine hydrate to form pyridazinones. These pyridazinones show moderate antibacterial activity against certain Gram-positive bacteria (Abdel, 1991).

Antimicrobial Activity

Compounds derived from this compound have been evaluated for their antimicrobial properties. For instance, a study highlighted the synthesis of new pyrimidine derivatives using ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, and their subsequent antimicrobial evaluation (Farag et al., 2008).

Antibacterial Activity

Another aspect of research involves the synthesis of novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. These compounds were tested for their antibacterial activities, showing potential in this area (Al-Kamali et al., 2014).

Anticancer Activity

Additionally, some derivatives of this compound have been synthesized and evaluated for their anticancer activity. For instance, a study investigated the anticancer activity of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which displayed potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).

Enzymatic Activity

Research also extends to the investigation of the enzymatic activity of derivatives. For example, pyrazolopyrimidinyl keto-esters and their enzymatic activity have been synthesized and shown to increase the reactivity of cellobiase (Abd & Awas, 2008).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine scaffolds, are reported to exhibit a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties and potential applications. Given the wide range of activities exhibited by diazine alkaloids , there could be potential for this compound in various therapeutic disciplines.

Properties

IUPAC Name

ethyl 5-[(2-ethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-3-31-18-13-9-8-12-16(18)21(28)25-22-19-17(14-33-22)20(24(30)32-4-2)26-27(23(19)29)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDAYORLTPZNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.